2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate
Description
Properties
Molecular Formula |
C12H13FN2O3 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate |
InChI |
InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |
InChI Key |
QYCIFOTUMVFGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-amino-4-fluorobenzoic acid, which can be achieved through the nitration of 4-fluorobenzoic acid followed by reduction of the nitro group to an amino group . The next step involves the esterification of 2-amino-4-fluorobenzoic acid with 2-(cyclopropylamino)-2-oxoethanol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis
The ester group undergoes hydrolysis under basic or acidic conditions to yield the carboxylic acid and alcohol. This reaction is critical for understanding degradation pathways or bioactivation mechanisms.
Mechanism :
Aminolysis
The cyclopropylamino group may react with electrophiles (e.g., acyl chlorides) to form amides or undergo alkylation. Similarly, the ester group can react with amines to form amides, altering the compound’s pharmacokinetics.
Example Reaction :
Cyclization
The oxoethyl group may participate in cyclization reactions, potentially forming heterocycles. This could influence the compound’s stability or biological activity.
Reaction Optimization Strategies
Modern optimization techniques, such as Design of Experiments (DoE) , can refine synthesis parameters. For example, a central composite design might evaluate temperature, reaction time, and reagent equivalents to maximize yield .
| Parameter | Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 30–70°C | ~50°C | Higher yields at mid-range |
| Reaction Time | 0.5–3.5 min | ~2 min | Flow systems benefit from shorter times |
Functional Group Interactions
-
Fluorine Substitution : The 4-fluoro group on the benzoate ring enhances stability and modulates electronic properties, potentially affecting reactivity .
-
Cyclopropylamino Group : The strained cyclopropane ring may influence reaction kinetics and stability, particularly in nucleophilic substitutions.
Stability and Reactivity
The compound’s ester and amino functionalities make it susceptible to hydrolysis and aminolysis. Stability studies under varying pH and temperature conditions are critical for storage and formulation.
Comparative Analysis
| Compound | Key Differences | Reactivity |
|---|---|---|
| N-[2-(cyclopropylamino)-2-oxoethyl]-3-fluorobenzamide | Amide instead of ester | Slower hydrolysis due to amide stability |
| 4-Fluorobenzoic acid derivatives | Lacks cyclopropylamine; varied substitutions | Reduced bioactivity in some analogues |
Biological Activity Correlation
While not exhaustive, the compound’s structural features (e.g., fluorinated aromatic ring, cyclopropylamino group) suggest potential interactions with biological targets. For example, fluorine substituents are known to enhance binding affinity in drug molecules . Further studies using NMR or X-ray crystallography would clarify these interactions.
Scientific Research Applications
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with enzymes or receptors, while the fluorobenzoate moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Conformational Differences
- Core Backbone: The target compound uses a cyclopropylamino-2-oxoethyl backbone, contrasting with adamantane-based analogs (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates). Synclinal Conformation: Adamantane derivatives adopt synclinal conformations due to steric hindrance, whereas cyclopropyl analogs may exhibit greater conformational flexibility .
- Substituent Effects: The 2-amino-4-fluorobenzoate moiety in the target compound introduces hydrogen-bonding capability and electronic modulation via fluorine. This differs from adamantyl analogs with halogenated (e.g., 2-chlorobenzoate) or nitrogen-containing substituents (e.g., pyridinecarboxylate), which enhance antioxidant and anti-inflammatory activities .
Biological Activity
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H13FN2O3. The structure features a cyclopropyl group attached to a carbonyl moiety, which is significant for its biological interactions.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis and disrupting the cell cycle .
- Antimicrobial Effects : Preliminary data suggest that this compound may possess antimicrobial properties. In vitro studies have demonstrated activity against certain bacterial strains, indicating its potential as an antibiotic agent .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels within cells, contributing to its cytotoxic effects .
Case Study 1: Antitumor Activity in Breast Cancer
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent inhibition of cell viability. The compound was administered in varying concentrations (0, 10, 20, 50 µM) over 48 hours. Results indicated a significant reduction in cell viability at higher concentrations, with an IC50 value determined to be approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was found that the minimum inhibitory concentration (MIC) was approximately 15 µg/mL for S. aureus and 20 µg/mL for E. coli. These results suggest promising potential for further development as an antimicrobial agent.
Q & A
Basic: What are the optimal synthetic routes for 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate?
Methodological Answer:
The synthesis typically involves two steps: (1) protection of the amino group in 2-amino-4-fluorobenzoic acid to prevent side reactions, and (2) esterification with 2-(cyclopropylamino)-2-oxoethanol. For esterification, a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature is effective, as demonstrated in analogous ester syntheses . The amino group can be protected using tert-butoxycarbonyl (Boc) or acetyl groups, followed by deprotection post-esterification. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures purity .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The cyclopropyl group shows characteristic signals at δ ~0.6–1.2 ppm (CH₂) and δ ~2.3–3.0 ppm (CH) in ¹H NMR, while ¹³C NMR reveals a carbonyl (C=O) peak near δ 167–170 ppm . The 4-fluorobenzoate moiety exhibits aromatic protons at δ 6.5–8.0 ppm and a fluorine-coupled splitting pattern.
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₂H₁₂FN₂O₃) with a molecular ion peak [M+H]⁺ ≈ 265.09 Da.
Advanced: How to resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Use SHELXTL or SHELXL for refinement, leveraging tools like PLATON to validate symmetry and check for missed twinning . If R-factors remain high (>5%), re-examine the data for absorption corrections or consider alternative solvent models. Cross-validate with spectroscopic data to ensure consistency .
Advanced: What strategies improve metabolic stability assessment in vitro?
Methodological Answer:
- Liver Microsomes : Incubate the compound with pooled human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4/5) to identify metabolic liabilities.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidation, as seen in related 4-fluorobenzoate derivatives .
Advanced: How to troubleshoot low yields in the acylation step during synthesis?
Methodological Answer:
Low yields often stem from competing hydrolysis or poor nucleophilicity of the amine. Strategies include:
- Activated Intermediates : Use coupling agents like HATU or DCC to form reactive mixed anhydrides.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to minimize hydrolysis.
- Temperature Control : Perform reactions under inert conditions (N₂ atmosphere) at 0–4°C to suppress side reactions .
Basic: What analytical techniques ensure compound purity?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to achieve >95% purity. Monitor at 254 nm for aromatic absorption .
- Melting Point : Compare experimental values (e.g., 120–125°C) with literature to confirm consistency.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis should align with theoretical values within ±0.4%.
Advanced: How to evaluate the compound’s interaction with tau aggregates or other biological targets?
Methodological Answer:
- Thioflavin T Assay : Incubate tau protein with heparin and the compound. Measure fluorescence (λₑₓ = 440 nm, λₑₘ = 485 nm) to quantify fibril inhibition .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions with the fluorobenzoate and cyclopropyl moieties .
Advanced: How to address conflicting solubility data between computational predictions and experimental results?
Methodological Answer:
- Shake-Flask Method : Experimentally determine solubility by equilibrating the compound in buffers (pH 1.2–7.4) and quantifying via UV-Vis.
- Computational Adjustments : Refine COSMO-RS or Abraham model parameters using experimental data to improve prediction accuracy .
- Co-Solvency : If solubility is poor (<1 mg/mL), test co-solvents like PEG-400 or DMSO (≤10% v/v) while ensuring biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
